molecular formula C24H20N2O3S2 B11092294 N-(2-Methoxyphenyl)-4-methyl-5-phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide

N-(2-Methoxyphenyl)-4-methyl-5-phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide

Cat. No.: B11092294
M. Wt: 448.6 g/mol
InChI Key: HNNNBSQVAKIAOC-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-methyl-5-phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide is a structurally complex heterocyclic compound featuring a thiophene backbone substituted with methyl, phenyl, and methoxyphenyl groups, as well as a thiophene-2-amido moiety. Its design likely targets interactions with biological systems, given the prevalence of thiophene and carboxamide derivatives in medicinal chemistry (e.g., antimicrobial, anticancer agents) .

Properties

Molecular Formula

C24H20N2O3S2

Molecular Weight

448.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-5-phenyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide

InChI

InChI=1S/C24H20N2O3S2/c1-15-20(23(28)25-17-11-6-7-12-18(17)29-2)24(26-22(27)19-13-8-14-30-19)31-21(15)16-9-4-3-5-10-16/h3-14H,1-2H3,(H,25,28)(H,26,27)

InChI Key

HNNNBSQVAKIAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-4-methyl-5-phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide typically involves multi-step organic reactions

    Thiophene Core Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Substituent Introduction: The methoxyphenyl, methyl, and phenyl groups can be introduced through Friedel-Crafts acylation using appropriate acyl chlorides and aluminum chloride as a catalyst.

    Amide Formation: The thiophene-2-amido group can be introduced by reacting the thiophene derivative with an appropriate amine under amide formation conditions, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-4-methyl-5-phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-Methoxyphenyl)-4-methyl-5-phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-4-methyl-5-phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Core Backbone and Substitutions

  • Target Compound :
    • Backbone : Bithiophene system with carboxamide linkage.
    • Substituents : 4-methyl, 5-phenyl, 2-(thiophene-2-amido), and N-(2-methoxyphenyl).
  • Analogues :
    • Nitrothiophene Carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide):
  • Backbone : Single thiophene with nitro group.
  • Substituents: Thiazole-linked trifluoromethylphenyl and nitro groups . Ortho-Amino Thiophene Carboxamides (e.g., 4-amino-N-(4-methoxyphenyl)-5-substituted-2-phenylaminothiophene-3-carboxamides):
  • Backbone: Thiophene with amino and phenylamino groups.
  • Substituents : Methoxyphenyl and alkyl/aryl groups at position 5 .
Table 1: Structural Comparison
Compound Backbone Key Substituents Bioactivity Relevance
Target Compound Bithiophene Methyl, phenyl, thiophene-2-amido, 2-methoxyphenyl Potential enzyme modulation
Nitrothiophene Carboxamides Thiophene Nitro, thiazole, trifluoromethylphenyl Narrow-spectrum antibacterial
Ortho-Amino Thiophenes Thiophene Amino, phenylamino, methoxyphenyl, alkyl/aryl Hepatocellular targeting

Key Reaction Steps

  • Target Compound : Likely involves:
    • Step 1 : Formation of the thiophene-3-carboxamide core via cyclocondensation (similar to Gewald synthesis ).
    • Step 2 : Amidation at position 2 using thiophene-2-carboxylic acid derivatives and HATU/amine coupling (analogous to protocols) .
  • Analogues: Nitrothiophene Carboxamides: Synthesized via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with thiazol-2-amines, yielding 42–99% purity . Ortho-Amino Thiophenes: Prepared via sodium ethoxide-catalyzed condensation of anilides and substituted ethanolic solutions .

Metabolic Stability and Toxicity

  • Target Compound: The 2-methoxyphenyl group may influence metabolic pathways.
  • Nitrothiophene Carboxamides : Exhibit antibacterial activity but lower metabolic stability due to nitro group redox cycling .
  • Ortho-Amino Thiophenes: Designed for hepatocellular activity, with amino groups enhancing target binding .

Biological Activity

N-(2-Methoxyphenyl)-4-methyl-5-phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Compound Overview

The compound features a unique structural arrangement that includes two thiophene rings, a methoxy-substituted phenyl group, and an amide functional group. Its molecular formula is C22H22N2O2S2C_{22}H_{22}N_2O_2S_2, with a molecular weight of approximately 397.51 g/mol. The presence of multiple aromatic systems enhances its potential biological activities and chemical reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The thiophene rings contribute to this activity by enabling interactions with biological targets like enzymes and receptors.

Anticancer Activity

The compound also demonstrates promising anticancer properties . In studies evaluating its cytotoxic effects on different cancer cell lines, it has been noted to inhibit cell proliferation effectively. For instance, in MTS assays conducted on hepatocellular carcinoma (HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) cell lines, the compound exhibited varying levels of cytotoxicity .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4-Methoxyphenyl)-5-thiophen-2-yl-thiophene-3-carboxamideContains thiophene rings; methoxy substituentAntimicrobial
2-Benzamido-N-(4-methylphenyl)-5-thiophen-3-carboxamideBenzamido group; thiophene ringAntibacterial
N-(4-Methylphenyl)-4-methylthiazole-3-carboxamideThiazole instead of thiopheneAnticancer

This table illustrates how the unique dual thiophene structure of the compound enhances its stability and interaction with biological targets compared to other similar compounds.

The mechanism through which this compound exerts its effects may involve modulation of enzyme activities or receptor functions. Interaction studies suggest that it may act as an inhibitor or modulator at various biological sites, potentially leading to therapeutic effects.

Case Studies

In one notable study, the compound was tested against multiple cancer cell lines, revealing an IC50 value of approximately 60.75 µM against HepG2 cells, indicating moderate potency in inhibiting cancer cell proliferation. In contrast, other compounds tested alongside it showed negligible activities with IC50 values greater than 300 µM . This underscores the potential of this compound as a lead compound for further development in cancer therapeutics.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regiochemistry. For example, aromatic protons in the 2-methoxyphenyl group appear as distinct singlets due to methoxy deshielding .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₄H₂₁N₂O₃S₂) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thiophene C-S) confirm functional groups .

How can researchers optimize reaction conditions to improve synthetic yield?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in amidation steps, while ethanol minimizes side reactions in Gewald steps .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOEt) improve cyclization efficiency during thiophene formation .
  • Temperature Control : Reflux (70–80°C) balances reaction rate and byproduct suppression. Lower temperatures (~0°C) prevent decomposition in sensitive steps .

How should researchers design experiments to determine structure-activity relationships (SAR) for biological activity?

Q. Advanced

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with nitro groups) to assess impact on enzyme inhibition .
  • Assay Selection : Use in vitro enzyme inhibition assays (e.g., kinase or protease panels) and correlate activity with structural data. Molecular docking simulations predict binding modes to targets like ATP-binding pockets .
  • Data Analysis : Apply multivariate regression to identify substituent contributions to potency .

How can contradictions in reported biological activities across studies be resolved?

Q. Advanced

  • Orthogonal Assays : Confirm initial findings with complementary methods (e.g., surface plasmon resonance for binding kinetics vs. cellular viability assays) .
  • Structural Reanalysis : Compare crystallographic data (e.g., dihedral angles between aromatic rings) to identify conformational differences affecting activity .
  • Batch Reproducibility : Verify compound purity (>95% via HPLC) and stability under assay conditions to exclude artifacts .

What strategies address low solubility in pharmacological testing?

Q. Advanced

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions while preserving core pharmacophores .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability .
  • Salt Formation : Convert the free base to a hydrochloride or citrate salt for improved aqueous solubility .

How can interactions with biological targets be experimentally confirmed?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., receptors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
  • Cellular Imaging : Fluorescently tagged analogs track subcellular localization in live cells .

What are the key functional groups influencing chemical reactivity?

Q. Basic

  • Thiophene Ring : Susceptible to electrophilic substitution at the 5-position due to sulfur’s electron-donating effects .
  • Amide Linkage : Participates in hydrogen bonding, affecting solubility and target binding .
  • Methoxy Group : Electron-donating nature stabilizes adjacent aromatic systems, influencing regioselectivity in further derivatization .

How should unexpected byproducts during synthesis be addressed?

Q. Advanced

  • Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities, followed by NMR for structural elucidation .
  • Reaction Optimization : Adjust stoichiometry (e.g., excess acyl chloride) or add scavengers (e.g., molecular sieves) to suppress side reactions .
  • Purification : Employ gradient column chromatography with silica gel or reverse-phase HPLC for challenging separations .

How can reproducibility in multi-step synthesis be ensured?

Q. Advanced

  • Detailed Protocols : Document exact conditions (e.g., solvent grades, drying times) as minor variations impact outcomes .
  • Intermediate Characterization : Validate each step via melting point, TLC, and NMR before proceeding .
  • Automation : Use syringe pumps for slow reagent addition or controlled temperature reactors to minimize human error .

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